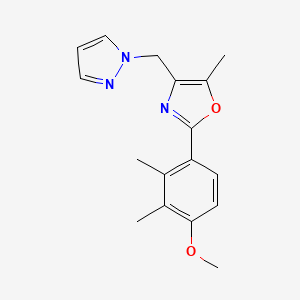![molecular formula C15H14N2O4 B5374031 2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol](/img/structure/B5374031.png)
2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol, commonly known as NBQX, is a chemical compound that is widely used in scientific research. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in many important physiological processes in the brain. NBQX has been found to have a range of effects on the nervous system, including neuroprotection, analgesia, and anti-epileptic activity.
Mecanismo De Acción
NBQX acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA subtype. It binds to the receptor and prevents the binding of glutamate, thereby reducing the excitatory effects of the neurotransmitter. This leads to a reduction in the activity of the affected neurons, which can have a range of effects on the nervous system.
Biochemical and physiological effects:
NBQX has been found to have a range of effects on the nervous system, including neuroprotection, analgesia, and anti-epileptic activity. It has also been found to reduce the severity of ischemic injury in the brain, as well as to have potential applications in the treatment of addiction. However, NBQX can also have negative effects on the nervous system, including impairing learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBQX is a useful tool for studying the role of glutamate receptors in the nervous system. It is relatively easy to synthesize and is widely available from commercial sources. However, NBQX can have off-target effects on other ion channels and receptors, which can complicate data interpretation. Additionally, NBQX can have negative effects on learning and memory, which can limit its usefulness in certain types of experiments.
Direcciones Futuras
There are many possible future directions for research on NBQX and glutamate receptors. One area of interest is the development of more selective antagonists that target specific subtypes of glutamate receptors. Another area of interest is the development of drugs that can modulate the activity of glutamate receptors in a more nuanced way, such as by selectively targeting specific signaling pathways. Additionally, there is ongoing research into the role of glutamate receptors in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, which may lead to the development of novel treatments for these conditions.
Métodos De Síntesis
NBQX can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with benzylamine in the presence of a reducing agent, such as sodium borohydride. The resulting intermediate can then be reacted with 1,4-benzenediol to produce the final product.
Aplicaciones Científicas De Investigación
NBQX has been widely used in scientific research to study the role of glutamate receptors in the nervous system. It has been found to have a range of effects on neuronal activity, including reducing excitotoxicity, protecting against ischemic damage, and reducing the severity of seizures. NBQX has also been used to study the mechanisms underlying learning and memory, as well as the development of addiction.
Propiedades
IUPAC Name |
2-[(E)-2-(benzylamino)-1-nitroethenyl]benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-12-6-7-15(19)13(8-12)14(17(20)21)10-16-9-11-4-2-1-3-5-11/h1-8,10,16,18-19H,9H2/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSRMRWMLLJDIC-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=C(C2=C(C=CC(=C2)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN/C=C(\C2=C(C=CC(=C2)O)O)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5373967.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5373971.png)
![N-[4-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B5373978.png)
![3-(2-methoxy-3-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5373984.png)

![allyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374003.png)
![3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374006.png)
![3-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5374007.png)
![N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B5374015.png)
![3-methyl-7-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5374022.png)
![N,N-diethyl-2-(2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine dihydrochloride](/img/structure/B5374037.png)

